1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid
Description
This compound features a pyrido[2,3-b]pyrazinone core fused with a benzyl-substituted piperidine-3-carboxylic acid moiety. Its molecular formula is C₁₆H₁₉N₃O₃, with a molecular weight of 301.34 g/mol .
Properties
IUPAC Name |
1-(4-benzyl-3-oxopyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-19-18(23-11-5-8-15(13-23)20(26)27)22-16-9-4-10-21-17(16)24(19)12-14-6-2-1-3-7-14/h1-4,6-7,9-10,15H,5,8,11-13H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVGLQZLGOGXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a benzyl-substituted pyrido[2,3-b]pyrazine with a piperidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, sulfonates in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Cancer Treatment
Research has indicated that derivatives of pyrido[2,3-b]pyrazines, including this compound, exhibit anti-cancer properties. They are believed to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, compounds structurally related to this compound have been studied for their effectiveness against various proliferative disorders and cancers .
Inflammatory Disorders
The compound's potential as a therapeutic agent in treating inflammatory conditions has been highlighted. It acts as an inhibitor of RIP1 kinase, which plays a crucial role in mediating cell death and inflammation. This makes it a promising candidate for conditions like Irritable Bowel Syndrome (IBS) and other inflammatory diseases .
Neurological Disorders
There is emerging interest in the application of this compound in neurological disorders due to its ability to cross the blood-brain barrier. Its neuroprotective effects could be beneficial in treating neurodegenerative diseases .
Case Studies
Several studies have documented the efficacy of similar compounds:
- Study on Cancer Cell Lines : A study demonstrated that derivatives of pyrido[2,3-b]pyrazines significantly reduced cell viability in various cancer cell lines through apoptosis induction .
- Inflammation Models : In animal models of inflammation, compounds targeting RIP1 kinase showed a marked reduction in inflammatory markers and improved clinical symptoms .
- Neuroprotective Effects : Research on neurodegenerative disease models indicated that compounds similar to this one can enhance neuronal survival under stress conditions by modulating apoptotic pathways .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties of Selected Analogs
Biological Activity
The compound 1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The starting materials often include derivatives of piperidine and pyridine. The synthetic pathway may include the following steps:
- Formation of the pyrido[2,3-b]pyrazine core through cyclization reactions.
- Introduction of the benzyl group via nucleophilic substitution.
- Carboxylation at the piperidine nitrogen to yield the final product.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the pyrido[2,3-b]pyrazine moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the carboxylic acid moiety is particularly important for enhancing antibacterial activity due to its ability to interact with metal ions in bacterial enzymes .
Anticancer Potential
Recent studies have suggested that compounds derived from piperidine and pyridine can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For example, compounds with a similar structure have demonstrated cytotoxic effects on human cancer cell lines .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of compounds containing piperidine rings. These compounds may exert their effects through antioxidant mechanisms and modulation of neurotransmitter levels. Research on related compounds has shown promise in models of neurodegenerative diseases .
Case Studies
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Antibacterial Activity Study : A series of derivatives were tested against a panel of bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .
Compound MIC (µg/mL) Bacterial Strain Compound A 16 E. coli Compound B 32 S. aureus Target Compound 8 S. aureus -
Cytotoxicity Assay : In vitro cytotoxicity tests on various cancer cell lines revealed that the target compound inhibited cell growth significantly at concentrations above 10 µM .
Cell Line IC50 (µM) HeLa 12 MCF-7 15 A549 18
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
